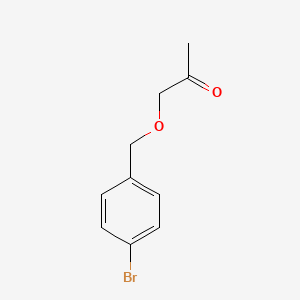![molecular formula C10H5Cl2N3 B12960866 4,7-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B12960866.png)
4,7-Dichloroimidazo[1,2-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dichloroimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family This compound is characterized by the presence of two chlorine atoms at the 4th and 7th positions of the imidazoquinoxaline ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloroimidazo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is often catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light .
Industrial Production Methods: Industrial production methods for this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, to enhance reaction efficiency and yield. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product .
化学反応の分析
Types of Reactions: 4,7-Dichloroimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 7th positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoquinoxalines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 4,7-Dichloroimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt hyphal differentiation and spore germination in fungi. In cancer research, imidazoquinoxaline derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
4,7-Dichloroimidazo[1,5-a]quinoxaline: Another dichloro-substituted imidazoquinoxaline with similar chemical properties.
Imiqualines: A class of imidazoquinoxaline derivatives with high cytotoxic activities against melanoma cell lines.
IKK Inhibitor III, BMS-345541: A quinoxaline compound with anti-inflammatory properties, acting as a selective inhibitor of IKK-2.
Uniqueness: 4,7-Dichloroimidazo[1,2-a]quinoxaline stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
特性
分子式 |
C10H5Cl2N3 |
|---|---|
分子量 |
238.07 g/mol |
IUPAC名 |
4,7-dichloroimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C10H5Cl2N3/c11-6-1-2-8-7(5-6)14-9(12)10-13-3-4-15(8)10/h1-5H |
InChIキー |
PRYRVKLRRUYJGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)N=C(C3=NC=CN23)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960827.png)
![4-Hydroxybenzo[h]quinolin-2(1H)-one](/img/structure/B12960829.png)
![tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960835.png)
![3-(4-Bromobenzyl)-2-ethyl-6,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B12960839.png)



